molecular formula C11H13N3 B074709 1-benzyl-3-methyl-1H-pyrazol-5-amine CAS No. 1134-82-3

1-benzyl-3-methyl-1H-pyrazol-5-amine

Cat. No. B074709
Key on ui cas rn: 1134-82-3
M. Wt: 187.24 g/mol
InChI Key: WRHZMJSDCJXWDL-UHFFFAOYSA-N
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Patent
US09394303B2

Procedure details

Synthesized using the procedure for 22 except benzyl hydrazine dihydrochloride was used as the hydrazine. After the reaction mixture was stopped and cooled to room temperature, solid precipitated which was filtered off and dried in vacuum oven to provide the title compound (3.6 g, 98%) as a white solid. 1H NMR (400 MHz, DMSO-d6) δ 7.40-7.34 (m, 2H), 7.34-7.27 (m, 3H), 5.57 (s, 1H), 5.35 (s, 2H), 2.18 (s, 3H). 13C NMR (100 MHz, CDCl3) δ 151.48, 146.65, 135.16, 129.19, 128.61, 128.00, 91.19, 49.13, 11.44.
Name
benzyl hydrazine dihydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
Cl.Cl.[CH2:3]([NH:10][NH2:11])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.NN>>[CH2:3]([N:10]1[C:3]([NH2:10])=[CH:4][C:5]([CH3:6])=[N:11]1)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:0.1.2|

Inputs

Step One
Name
benzyl hydrazine dihydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.Cl.C(C1=CC=CC=C1)NN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Synthesized
CUSTOM
Type
CUSTOM
Details
solid precipitated which
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
dried in vacuum oven

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1N=C(C=C1N)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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